molecular formula C12H9FN4S B11061881 3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061881
M. Wt: 260.29 g/mol
InChI Key: QGFYVVLXYLLEAC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with appropriate reagents. One efficient method reported involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like DMF or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolothiadiazole derivatives, and substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, disrupting their normal function. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its potential as a versatile scaffold for drug design and development .

Properties

Molecular Formula

C12H9FN4S

Molecular Weight

260.29 g/mol

IUPAC Name

3-cyclopropyl-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9FN4S/c13-9-5-3-8(4-6-9)11-16-17-10(7-1-2-7)14-15-12(17)18-11/h3-7H,1-2H2

InChI Key

QGFYVVLXYLLEAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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